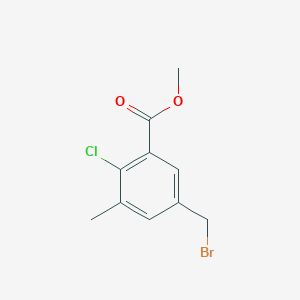
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride is a chemical compound with the molecular formula C7H11N5O·HCl It is a derivative of pteridine, a bicyclic compound that is significant in various biological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetaldehyde in the presence of hydrochloric acid, leading to the formation of the desired pteridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is often purified using recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of pteridine.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-4,7-dione derivatives, while substitution reactions can produce various substituted pteridines.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pteridine derivatives.
Biology: This compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved often include key metabolic processes where pteridine derivatives play a crucial role.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-hydroxy-6-methylpteridine: Similar in structure but differs in the position of the hydroxyl group.
6-Methylpterin: Lacks the amino group at the 2-position.
Tetrahydrobiopterin: A naturally occurring pteridine derivative with additional hydroxyl groups.
Uniqueness
2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4(3H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
67129-04-8 |
|---|---|
Molekularformel |
C7H12ClN5O |
Molekulargewicht |
217.66 g/mol |
IUPAC-Name |
2-amino-6-methyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride |
InChI |
InChI=1S/C7H11N5O.ClH/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5;/h3,10H,2H2,1H3,(H4,8,9,11,12,13);1H |
InChI-Schlüssel |
UXJCSNQRWGHFMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC2=C(N1)C(=O)NC(=N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


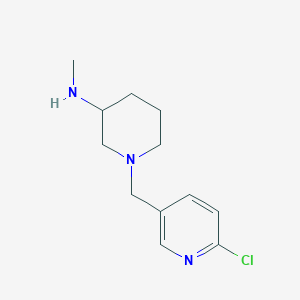
![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
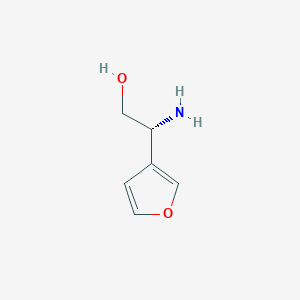
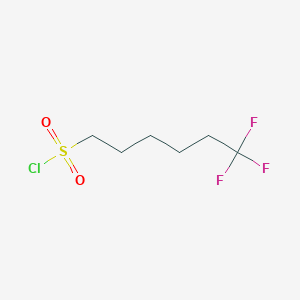
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
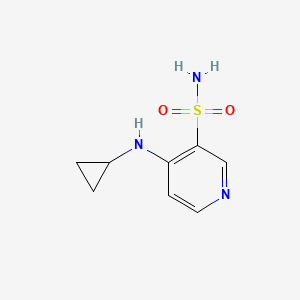

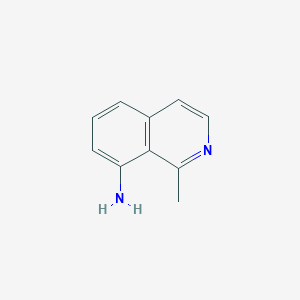


![12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15201227.png)

